molecular formula C7H9BrN2 B8767823 1-(4-Bromopyridin-2-yl)ethanamine

1-(4-Bromopyridin-2-yl)ethanamine

Cat. No.: B8767823
M. Wt: 201.06 g/mol
InChI Key: YHLYGLVEIPFADW-UHFFFAOYSA-N
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Description

1-(4-Bromopyridin-2-yl)ethanamine is a brominated pyridine derivative with an ethanamine substituent at the 2-position of the pyridine ring. Its molecular formula is C₇H₉BrN₂, with a molecular weight of 201.06 g/mol and a CAS number of 1270432-26-2 . The compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing ligands for adenosine receptors and other bioactive molecules . Enantiomers such as the (S)- and (R)-forms have distinct CAS numbers (e.g., 1213937-49-5 and 1646565-88-9 for the hydrochloride salts), highlighting the importance of stereochemistry in its applications .

Properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

1-(4-bromopyridin-2-yl)ethanamine

InChI

InChI=1S/C7H9BrN2/c1-5(9)7-4-6(8)2-3-10-7/h2-5H,9H2,1H3

InChI Key

YHLYGLVEIPFADW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CC(=C1)Br)N

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers

Positional isomers differ in the placement of bromine on the pyridine ring. These variations influence electronic properties and reactivity:

Compound Name CAS Number Molecular Formula Molecular Weight Key Features Reference
1-(4-Bromopyridin-2-yl)ethanamine 1270432-26-2 C₇H₉BrN₂ 201.06 4-Br, 2-ethylamine
2-(5-Bromopyridin-2-yl)ethanamine 691872-17-0 C₇H₉BrN₂ 201.06 5-Br, 2-ethylamine
(S)-1-(6-Bromopyridin-2-yl)ethanamine - C₇H₉BrN₂ 201.06 6-Br, S-configuration
  • Impact of Bromine Position: 4-Bromo: Directs electrophilic substitutions to the 3- and 5-positions due to meta-directing effects . 6-Bromo: May hinder interactions in chiral environments compared to 4-bromo analogs .

Functional Group Variants

Substitution of the amine group with other functionalities alters physicochemical properties:

Compound Name CAS Number Molecular Formula Molecular Weight Key Features Reference
1-(3-Bromopyridin-2-yl)ethanone 111043-09-5 C₇H₆BrNO 200.03 3-Br, 2-acetyl group
1-(4-Bromothiophen-2-yl)ethanamine hydrochloride 2244906-14-5 C₆H₉BrClNS 242.56 Thiophene core, HCl salt
  • Amine vs. Ketone: The acetyl group in 1-(3-Bromopyridin-2-yl)ethanone reduces hydrogen-bonding capacity, lowering solubility in polar solvents compared to the amine analog .

Stereochemical Variants

Chiral centers significantly impact biological activity:

Compound Name CAS Number Molecular Formula Molecular Weight Key Features Reference
(S)-1-(4-Bromopyridin-2-yl)ethanamine 1213937-49-5 C₇H₉BrN₂ 201.06 S-enantiomer
(R)-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride 1646565-88-9 C₇H₁₀BrClN₂ 237.52 R-enantiomer, HCl salt
  • Enantiomeric Differences :
    • The (S)-enantiomer may exhibit higher affinity for chiral receptors, while the hydrochloride salt enhances aqueous solubility .

Complex Derivatives

Addition of substituents increases molecular complexity:

Compound Name CAS Number Molecular Formula Molecular Weight Key Features Reference
1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethanamine hydrochloride - C₁₃H₁₁Br₂ClF₂N₂ 393.29 (MS data) Dibromo, difluorophenyl, HCl salt

    Q & A

    Basic Questions

    Q. What are the key synthetic routes for 1-(4-Bromopyridin-2-yl)ethanamine, and how can reaction conditions be optimized?

    • Methodological Answer : The synthesis typically involves bromination of pyridine derivatives followed by amine functionalization. For example, a two-step process may include:

    Bromination : Substitution at the 4-position of pyridine using brominating agents like NBS\text{NBS} (N-bromosuccinimide) under controlled temperature (50–70°C) in solvents such as DMF .

    Amine Introduction : Reductive amination or nucleophilic substitution to attach the ethanamine group. Optimize yield by adjusting reaction time (12–24 hrs) and using catalysts like Pd(OAc)2\text{Pd(OAc)}_2 for cross-coupling reactions .
    Critical Parameters : Solvent polarity (e.g., ethanol vs. DCM), temperature control, and stoichiometric ratios of reagents significantly affect purity (>95% by HPLC) .

    Q. How is this compound characterized for structural confirmation and purity?

    • Methodological Answer : Use a combination of:

    • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns (e.g., bromine at C4, amine at C2) .
    • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C7H9BrN2\text{C}_7\text{H}_9\text{BrN}_2, MW 201.06) and isotopic patterns for bromine .
    • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

    Q. Why is the bromine substituent in this compound significant for pharmaceutical research?

    • Answer : The 4-bromo group enhances binding affinity via halogen bonding with aromatic residues in protein targets (e.g., kinases, GPCRs). This modification improves metabolic stability and selectivity in lead optimization .

    Advanced Research Questions

    Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound for drug design?

    • Methodological Answer :

    • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, B3LYP/6-311+G(d,p) basis sets model charge distribution, showing electron-deficient regions at the bromine site .
    • Molecular Docking : Simulate interactions with target proteins (e.g., serotonin receptors) using software like AutoDock Vina. The bromine atom’s σ-hole often engages in non-covalent interactions with His or Trp residues .
      Data Example :
    PropertyValue (DFT)Experimental Correlation
    HOMO-LUMO Gap (eV)4.2UV-Vis λ_max = 270 nm
    Dipole Moment (Debye)3.8Solubility in DMSO: 25 mM

    Q. How do structural analogs of this compound differ in bioactivity, and what substituent effects are observed?

    • Answer : Modifying the pyridine ring or amine group alters potency. For example:

    AnalogSubstituent ChangeBioactivity Impact
    1-(5-Bromo-pyridin-2-yl)ethanamineBromine at C5Reduced binding to MAO-A enzymes
    (S)-EnantiomerChiral center at C110x higher affinity for 5-HT2A
    These trends are validated via competitive binding assays and MD simulations .

    Q. What are common pitfalls in synthesizing this compound, and how can contradictory spectral data be resolved?

    • Answer :

    • Side Reactions : Over-bromination at C2/C6 positions. Mitigate by using stoichiometric Br2\text{Br}_2 and low temperatures .
    • NMR Ambiguity : Overlapping peaks for pyridine protons. Use 1H-15N^1\text{H-}^{15}\text{N} HMBC to resolve coupling patterns .
    • Purity Discrepancies : Contradictory HPLC/MS data may arise from residual solvents. Apply preparative TLC or column chromatography for purification .

    Q. How can crystallographic tools (e.g., SHELX, ORTEP) elucidate the solid-state structure of this compound?

    • Methodological Answer :

    • Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation in ethanol. Refine structures using SHELXL, highlighting bond lengths (C-Br: ~1.89 Å) and torsion angles .
    • ORTEP Visualization : Generate thermal ellipsoid plots to assess disorder, particularly in the ethanamine chain .

    Q. What biochemical pathways are influenced by this compound, and how are these pathways assayed?

    • Answer : The compound inhibits monoamine oxidases (MAOs) and modulates neurotransmitter levels. Assays include:

    • MAO Inhibition : Fluorometric assays using kynuramine as a substrate (IC50 ~ 50 nM) .
    • Calcium Flux Assays : Monitor GPCR activation in HEK293 cells transfected with 5-HT2A receptors .

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